3-Aminoquinoxalin-2(1H)-ona

Descripción general

Descripción

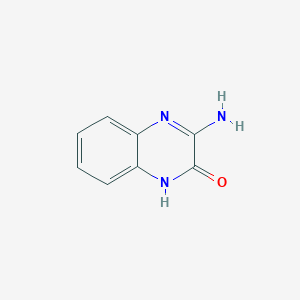

3-Aminoquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with an amino group at the third position and a keto group at the second position

Aplicaciones Científicas De Investigación

Biological Activities

3-Aminoquinoxalin-2(1H)-one derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research.

- Antiviral Agents : Recent studies have highlighted the potential of quinoxaline derivatives, including 3-aminoquinoxalin-2(1H)-one, as antiviral agents. They show efficacy against various viruses, which could lead to new therapeutic strategies for viral infections .

- Anticancer Properties : Research indicates that 3-aminoquinoxalin-2(1H)-one derivatives can inhibit cancer cell proliferation. Their mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 3-aminoquinoxalin-2(1H)-one has evolved significantly, with various methodologies being developed to enhance yield and selectivity.

Table 1: Synthesis Methods for 3-Aminoquinoxalin-2(1H)-one

Case Studies

Several studies illustrate the practical applications of 3-aminoquinoxalin-2(1H)-one in drug development and materials science.

Case Study 1: Antiviral Development

A systematic review identified several quinoxaline derivatives with antiviral properties, emphasizing their potential as lead compounds for drug development against viral pathogens . The study detailed specific modifications to the quinoxaline structure that enhanced antiviral activity.

Case Study 2: Anticancer Agents

Research published in a leading journal demonstrated that certain 3-aminoquinoxalin-2(1H)-one derivatives could effectively inhibit tumor growth in vitro and in vivo. The study provided insights into the molecular mechanisms involved, including apoptosis induction and cell cycle arrest .

Case Study 3: Green Chemistry Applications

Recent advancements in heterogeneous catalysis using quinoxalin-2(1H)-ones have shown promise for sustainable synthesis methods. These methods utilize environmentally friendly catalysts to achieve high yields without excessive waste .

Mecanismo De Acción

Target of Action

The primary target of 3-Aminoquinoxalin-2(1H)-one is the C-3 position of the quinoxalin-2(1H)-one molecule . This target plays a crucial role in the compound’s interaction with other molecules, particularly in reactions involving amination .

Mode of Action

3-Aminoquinoxalin-2(1H)-one interacts with its targets through a process known as oxidative amination . This involves the addition of an amine group to the C-3 position of the quinoxalin-2(1H)-one molecule . The reaction is facilitated by copper catalysis .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminoquinoxalin-2(1H)-one is the C–H functionalization pathway . This pathway involves the formation of new bonds (C–C, C–N, C–P, C–S, and C–O) via the functionalization of the C–H bond of the quinoxalin-2(1H)-one molecule . The downstream effects of this pathway include the creation of a wide variety of functionalized quinoxalin-2(1H)-one derivatives .

Pharmacokinetics

The compound’s high yield in reactions suggests that it may have good bioavailability.

Result of Action

The result of 3-Aminoquinoxalin-2(1H)-one’s action is the formation of a wide variety of 3-aminoquinoxalin-2(1H)-one derivatives . These derivatives are formed with good functional group tolerance , indicating that the compound’s action can result in a diverse range of molecular structures.

Action Environment

The action of 3-Aminoquinoxalin-2(1H)-one is influenced by various environmental factors. For instance, the copper-catalysed oxidative amination reaction is performed under mild reaction conditions , suggesting that the compound’s action, efficacy, and stability may be sensitive to temperature and other environmental conditions.

Análisis Bioquímico

Biochemical Properties

The role of 3-Aminoquinoxalin-2(1H)-one in biochemical reactions primarily involves the process of amination . It interacts with primary or secondary amines as the nitrogen sources in the presence of a copper catalyst . The nature of these interactions involves the formation of a wide variety of 3-aminoquinoxalin-2(1H)-ones .

Cellular Effects

Quinoxalin-2(1H)-ones, the broader class of compounds to which 3-Aminoquinoxalin-2(1H)-one belongs, are known to exhibit significant bioactive properties, including antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities .

Molecular Mechanism

The molecular mechanism of 3-Aminoquinoxalin-2(1H)-one involves copper-catalyzed oxidative C-3 amination . This process allows for the formation of a wide variety of 3-aminoquinoxalin-2(1H)-ones

Temporal Effects in Laboratory Settings

The synthesis of 3-Aminoquinoxalin-2(1H)-one has been demonstrated to be efficient, with good functional group tolerance .

Metabolic Pathways

The compound is involved in the process of amination, which is a key part of many metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with primary or secondary amines. This method provides high yields and good functional group tolerance . Another approach involves the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which is considered an environmentally benign synthetic route .

Industrial Production Methods: Industrial production methods for 3-Aminoquinoxalin-2(1H)-one often rely on scalable and efficient synthetic strategies. The copper-catalyzed oxidative amination method is favored due to its high yield and mild reaction conditions, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminoquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group at the third position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .

Comparación Con Compuestos Similares

Quinoxalin-2(1H)-one: The parent compound without the amino group.

3-Methylquinoxalin-2(1H)-one: A similar compound with a methyl group instead of an amino group at the third position.

3-Phenylquinoxalin-2(1H)-one: A compound with a phenyl group at the third position.

Uniqueness: 3-Aminoquinoxalin-2(1H)-one is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and enhances the compound’s biological activities compared to its analogs .

Actividad Biológica

3-Aminoquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and recent research findings.

Chemical Structure and Synthesis

3-Aminoquinoxalin-2(1H)-one belongs to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. The synthesis of this compound typically involves the condensation of 2,3-diaminobenzene with various carbonyl compounds, often yielding derivatives with enhanced biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-aminoquinoxalin-2(1H)-one derivatives. For instance, a series of derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited potent activity with IC50 values ranging from 6.92 to 8.99 μM, outperforming established chemotherapeutic agents like Sunitinib .

Table 1: In Vitro Antitumor Activity of 3-Aminoquinoxalin-2(1H)-one Derivatives

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

The mechanism underlying this antitumor activity appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated cells .

Neuroprotective Effects

3-Aminoquinoxalin-2(1H)-one has also been investigated for its neuroprotective properties, particularly as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in excitotoxicity associated with neurodegenerative diseases. Studies demonstrated that certain derivatives effectively inhibited NMDA receptor-mediated responses, suggesting potential applications in treating conditions like Alzheimer's disease .

Table 2: NMDA Receptor Antagonism by 3-Aminoquinoxalin-2(1H)-one Derivatives

| Compound Name | IC50 (μM) |

|---|---|

| Derivative A | 15.5 |

| Derivative B | 22.0 |

| Derivative C | 10.0 |

Antiviral Activity

While primarily noted for its anticancer and neuroprotective activities, some studies have also explored the antiviral potential of quinoxaline derivatives, including 3-aminoquinoxalin-2(1H)-one. However, the results have been mixed, with most compounds showing limited efficacy against viruses such as HSV-1 and EBV when compared to standard antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of 3-aminoquinoxalin-2(1H)-one is heavily influenced by its chemical structure. Modifications at various positions on the quinoxaline ring can enhance or diminish activity:

- Substituents on the amino group : Alkyl groups can increase hydrophobic interactions with target proteins.

- Positioning of halogens : Introduction of halogen atoms has been shown to affect both potency and selectivity against specific cancer cell lines.

Research indicates that disubstitution patterns are particularly beneficial for enhancing activity against certain targets .

Case Studies

Several case studies illustrate the potential therapeutic applications of 3-aminoquinoxalin-2(1H)-one:

- Case Study on HepG2 Cells : A study demonstrated that treatment with a specific derivative resulted in significant apoptosis in HepG2 liver cancer cells through mitochondrial dysfunction and activation of caspase pathways .

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showed that administration of certain derivatives improved cognitive function and reduced neuronal death .

Propiedades

IUPAC Name |

3-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBADXPVZMYLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406176 | |

| Record name | 3-amino-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35015-91-9 | |

| Record name | 3-amino-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key challenges in synthesizing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones?

A: Synthesizing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones often leads to the formation of regioisomers, posing a significant challenge. The specific isomer formed depends on the reactivity of the ring-closure reagent used in the synthesis. [] For example, using reagents like oxalomonoimidic acid esters or chloro(methylimino)acetic acid ethyl ester can lead to different ratios of isomers. []

Q2: How can NMR spectroscopy be used to distinguish between isomers of 3-aminoquinoxalin-2(1H)-one?

A: NMR techniques, specifically ¹H, ¹³C, and ¹⁵N NMR, are invaluable for identifying and characterizing the different isomers of 3-aminoquinoxalin-2(1H)-one. [, ] These techniques provide detailed information about the arrangement of atoms within the molecule, allowing researchers to differentiate between isomers based on their unique spectral signatures.

Q3: What unexpected regioselectivity is observed during the nitration of 3-aminoquinoxalin-2(1H)-ones?

A: Nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones unexpectedly favors substitution at the 8-position, regardless of the electronic or steric effects of substituents on the aromatic ring or the amino group. [] This regioselectivity, confirmed through theoretical calculations and NMR studies, suggests that the nitronium ion preferentially attacks the monoprotonated form of the molecule at the 8-position. []

Q4: Can you describe an efficient method for synthesizing 3-aminoquinoxalin-2(1H)-ones?

A: A highly effective and practical approach involves a copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones using readily available primary or secondary amines. [] This method offers several advantages, including high atom economy, simple operation, mild reaction conditions, and impressive yields of up to 98%. []

Q5: What alternative, metal-free approach exists for synthesizing N-acylated 3-aminoquinoxalin-2(1H)-ones?

A: A recently developed method utilizes visible light and a rhodamine B catalyst to promote the amidation of quinoxalin-2(1H)-ones with amides. [] This approach, conducted under mild, metal-free conditions using air as an oxidant, offers a sustainable and efficient route to diverse N-acylated 3-aminoquinoxalin-2(1H)-one derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.